N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

Catalog No.
S13095246
CAS No.
M.F
C8H14N2S
M. Wt
170.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

Product Name

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

IUPAC Name

N-methyl-1-(4-propan-2-yl-1,3-thiazol-2-yl)methanamine

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

InChI

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)4-9-3/h5-6,9H,4H2,1-3H3

InChI Key

PQKZAUQEMBDUKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CNC

N-methyl-4-(1-methylethyl)-2-thiazolemethanamine is an organic compound characterized by its thiazole ring structure, which features a nitrogen atom and a sulfur atom in its five-membered ring. This compound has the molecular formula C8H14N2SC_8H_{14}N_2S and a molecular weight of approximately 170.28 g/mol. It is often encountered in the form of its dihydrochloride salt, which enhances its solubility and stability in various applications. The compound is classified under pharmaceutical intermediates, particularly noted for its potential antiviral properties .

Typical of amines and thiazoles. These include:

  • Alkylation Reactions: The nitrogen atom in the thiazole can undergo alkylation, allowing for the introduction of various alkyl groups.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines, depending on the reaction conditions.

The specific conditions, such as temperature and solvent choice, significantly influence the yield and purity of the products formed during these reactions .

Research indicates that N-methyl-4-(1-methylethyl)-2-thiazolemethanamine exhibits notable biological activity, particularly as an antiviral agent. Its mechanism of action may involve interference with viral replication processes or inhibition of viral entry into host cells. Studies have shown that compounds with similar thiazole structures often possess antimicrobial properties, suggesting that this compound could be effective against various pathogens .

The synthesis of N-methyl-4-(1-methylethyl)-2-thiazolemethanamine typically involves multi-step organic reactions:

  • Formation of Thiazole Ring: The initial step usually includes the condensation of appropriate precursors containing sulfur and nitrogen to form the thiazole ring.
  • Methylation: The nitrogen atom is then methylated using methyl iodide or another methylating agent to yield N-methyl derivatives.
  • Purification: The final product is purified through crystallization or chromatography to obtain the desired purity level.

Alternative methods may include variations in starting materials or reaction conditions to optimize yield and efficiency .

N-methyl-4-(1-methylethyl)-2-thiazolemethanamine finds applications primarily in the pharmaceutical industry as an intermediate in the synthesis of antiviral drugs. Its unique structure allows for modifications that can enhance therapeutic efficacy. Additionally, it may be used in research settings to study thiazole derivatives and their biological activities .

Interaction studies involving N-methyl-4-(1-methylethyl)-2-thiazolemethanamine focus on its binding affinity with various biological targets, including viral proteins and enzymes involved in metabolic pathways. Preliminary data suggest that this compound may interact favorably with certain receptors, leading to potential therapeutic effects against viral infections. Further studies are necessary to elucidate these interactions fully and determine their implications for drug development .

Several compounds share structural similarities with N-methyl-4-(1-methylethyl)-2-thiazolemethanamine, including:

  • N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine: This compound has similar antiviral properties but differs slightly in its functional groups.
  • N-Methyl-1-(thiazol-2-yl)methanamine: This compound features a different position for the thiazole nitrogen but retains similar biological activities.
  • N-Methyl-N-(2-isopropylthiazol-4-yl)methanamine: This variant emphasizes modifications at the nitrogen atom, affecting its reactivity and biological profile.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-Methyl-4-(1-methylethyl)-2-thiazolemethanamineThiazole ring with isopropyl groupAntiviral potential
N-Methyl-2-(1-methylethyl)-4-thiazolemethanamineSimilar thiazole structureAntiviral properties
N-Methyl-1-(thiazol-2-yl)methanamineDifferent nitrogen positioningAntimicrobial activity
N-Methyl-N-(2-isopropylthiazol-4-yl)methanamineModified nitrogen atomVaries based on substitution

This comparison highlights the uniqueness of N-methyl-4-(1-methylethyl)-2-thiazolemethanamine, particularly concerning its specific biological activities and potential applications within medicinal chemistry .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.08776963 g/mol

Monoisotopic Mass

170.08776963 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types